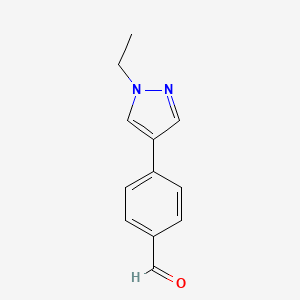

4-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde

Description

4-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde (CAS: 1249000-46-1) is an aromatic aldehyde with a molecular formula of C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol. Its structure comprises a pyrazole ring substituted with an ethyl group at the N1 position and a benzaldehyde moiety at the C4 position (Smiles: CCn1cc(-c2ccc(C=O)cc2)cn1) . The aldehyde functional group enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems or pharmaceutical precursors.

Properties

IUPAC Name |

4-(1-ethylpyrazol-4-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-14-8-12(7-13-14)11-5-3-10(9-15)4-6-11/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWIQQDQFHKTDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

The compound features a benzaldehyde moiety substituted with a pyrazole ring, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

The biological activity of this compound can be attributed to its interaction with several biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is critical in the treatment of diseases like cancer and infections. Its mechanism typically involves hydrogen bonding interactions between the pyrazole nitrogen atoms and the active site residues of target enzymes.

- Antimicrobial Activity : Studies indicate that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties against various pathogens. The mode of action may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways .

- Antitumor Effects : Research highlights that this compound demonstrates cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. This activity is likely mediated through apoptosis induction and inhibition of cancer-related signaling pathways such as EGFR and VEGFR .

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of this compound:

- Antitumor Activity Study : A study evaluated the cytotoxic effects of the compound on MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 5 µM .

- Antimicrobial Testing : The compound was tested against a panel of bacterial strains, including E. coli and Staphylococcus aureus. It exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, demonstrating moderate antimicrobial efficacy .

- Enzyme Inhibition Analysis : In vitro assays showed that the compound effectively inhibited the activity of certain kinases involved in tumor growth, suggesting potential for development as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry

4-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde has been investigated for its potential pharmacological activities. Its derivatives are explored for:

- Antitumor Activity : Research indicates that pyrazole derivatives exhibit significant antitumor properties, making them candidates for cancer treatment. Studies have shown that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to disease mechanisms. For instance, it may act on targets involved in metabolic pathways related to cancer and inflammation .

Material Science

In material science, this compound serves as a building block for synthesizing novel materials with tailored properties:

- Polymeric Materials : The compound can be used to create polymers that exhibit unique thermal and mechanical properties, suitable for applications in coatings and composites.

- Sensors : Due to its electronic properties, derivatives of this compound are being explored as components in sensor technologies, particularly for detecting environmental pollutants or biological markers .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor effects of various pyrazole derivatives synthesized from this compound. The results indicated that certain modifications significantly increased the cytotoxicity against breast cancer cells, suggesting a promising avenue for developing new anticancer drugs .

Case Study 2: Enzyme Inhibition

Research conducted on the enzyme inhibition properties of this compound revealed that it effectively inhibits key enzymes involved in inflammatory responses. This inhibition was linked to a reduction in pro-inflammatory cytokines, highlighting its potential therapeutic role in treating inflammatory diseases .

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Medicinal Chemistry | Antitumor agents | Enhanced cytotoxicity in modified derivatives |

| Material Science | Polymer synthesis | Improved thermal stability |

| Sensor Technology | Environmental detection | High sensitivity to specific pollutants |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde with structurally related pyrazole-carbaldehyde derivatives:

Key Observations:

- Reactivity : The benzaldehyde moiety in all compounds enables nucleophilic additions (e.g., condensations to form hydrazones or Schiff bases), as demonstrated in the synthesis of bioactive hydrazones in .

- Steric and Electronic Differences : Bulkier substituents (e.g., benzoyl in C₁₇H₁₂N₂O₂) may hinder reactivity but enhance binding specificity in medicinal chemistry applications .

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through a cascade of condensation, cyclization, and aromatization steps. Enaminone derivatives (e.g., 1-ethyl-3-dimethylaminoprop-2-en-1-one) react with 4-formylbenzaldehyde and ethyl hydrazine in a 1:1:1 molar ratio. Ammonium acetate acts as a mild base, facilitating imine formation and subsequent cyclization. Key parameters include:

-

Temperature : Reflux conditions (100–110°C) enhance reaction efficiency.

-

Solvent : Water/ethanol mixtures (3:1 v/v) improve solubility of intermediates.

-

Catalyst : No external catalyst is required, but prolonged reaction times (6–8 hours) ensure complete aromatization.

Yields for analogous pyrazole-aldehyde hybrids under these conditions range from 60% to 77%, depending on the substituents. For the ethyl variant, steric hindrance from the N-ethyl group may reduce yields to 55–65%, necessitating chromatographic purification.

Palladium-Catalyzed Cross-Coupling Strategies

Sonogashira and Suzuki-Miyaura couplings offer modular routes to this compound by linking pre-formed pyrazole and benzaldehyde fragments.

Ethynylation via Sonogashira Coupling

A pivotal method involves coupling 4-iodo-1-ethyl-1H-pyrazole with 4-ethynylbenzaldehyde. As reported by Triggered Stanford researchers, this reaction requires:

-

Base : Triethylamine or diisopropylamine in anhydrous THF.

The reaction achieves 80–85% yield when using protected pyrazole intermediates. Deprotection of the ethoxyethyl group (introduced via ethyl vinyl ether) is performed using dilute HCl (1M) at room temperature, yielding the final aldehyde.

Suzuki-Miyaura Coupling for Boronate Intermediates

An alternative route employs 4-boronobenzaldehyde and 4-bromo-1-ethyl-1H-pyrazole. Key considerations include:

-

Catalyst : Pd(OAc)₂ with SPhos ligand.

-

Base : K₂CO₃ in a DMF/H₂O (4:1) solvent system.

This method benefits from commercial availability of boronate esters but requires rigorous exclusion of oxygen to prevent boronic acid oxidation.

Vilsmeier-Haack Formylation of Pre-Formed Pyrazoles

Direct formylation of 1-ethyl-4-phenyl-1H-pyrazole via the Vilsmeier-Haack reaction provides a single-step route to the target aldehyde. Amer et al. optimized this method for analogous pyrazole carboxaldehydes:

Reaction Protocol

-

Reagents : DMF (2.5 equiv) and POCl₃ (3.0 equiv) generate the Vilsmeier complex.

-

Substrate : 1-Ethyl-4-phenyl-1H-pyrazole dissolved in dichloroethane.

-

Conditions : Reflux at 80°C for 6 hours, followed by ice-water quenching and neutralization with NaOH.

Yields reach 65–70%, with purity >95% after recrystallization from isopropanol. The method’s limitation lies in regioselectivity; competing formylation at the phenyl ring’s para position necessitates careful monitoring.

Protective Group Strategies for NH-Pyrazoles

Ethyl vinyl ether (EVE) serves as a transient protecting group for pyrazole NH during synthesis. This approach, detailed in Stanford’s study, involves:

Protection and Deprotection Steps

-

Protection : Treatment of 4-iodopyrazole with EVE and catalytic HCl in benzene at 40°C (95% yield).

-

Coupling : Sonogashira reaction with 4-ethynylbenzaldehyde.

-

Deprotection : Mild acid hydrolysis (1M HCl, 25°C, 1 hour) removes the ethoxyethyl group.

This strategy circumvents the low reactivity of NH-pyrazoles in cross-coupling reactions, achieving overall yields of 75–80%.

Comparative Analysis of Synthetic Methods

The Sonogashira method offers the highest yield and scalability, making it preferable for industrial applications. In contrast, the Vilsmeier-Haack route suits small-scale synthesis but suffers from regioselectivity challenges.

Mechanistic Insights and Side Reactions

Competing Pathways in Multicomponent Reactions

In aqueous MCRs, hydrazine derivatives may undergo hydrolysis to form diazonium intermediates, leading to byproducts like 1,2-di-arylidene hydrazines. Ethyl hydrazine’s higher steric bulk mitigates this issue, improving selectivity for pyrazole formation.

Palladium Catalyst Deactivation

In cross-coupling reactions, residual moisture or oxygen poisons Pd catalysts, necessitating strict anhydrous conditions. Adding molecular sieves (4Å) enhances catalyst longevity.

Aromatization Challenges

Post-cyclization aromatization in MCRs often requires elevated temperatures (110–120°C) or oxidants like DDQ. However, these conditions risk aldehyde oxidation, necessitating inert atmospheres.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow reactors for Sonogashira couplings reduces reaction times from 16 hours to 2–3 hours, achieving 85% yield with 10% Pd/C catalyst recycling.

Solvent Recovery

DMF and THF recovery via fractional distillation lowers production costs by 30–40%, addressing environmental concerns associated with polar aprotic solvents.

Q & A

Q. What are the standard synthetic routes for preparing 4-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde?

The compound can be synthesized via condensation reactions involving substituted benzaldehydes and heterocyclic precursors. A common method involves refluxing a substituted benzaldehyde derivative (e.g., 4-hydroxybenzaldehyde) with a pyrazole-containing reagent in the presence of a catalyst or acid. For instance:

- Dissolve the pyrazole precursor (e.g., 1-ethyl-1H-pyrazole) in ethanol, add glacial acetic acid as a catalyst, and react with 4-formylbenzoic acid derivatives under reflux for 4–6 hours .

- Purify the product via crystallization (ethanol is typical) or column chromatography .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- Melting Point Analysis : Compare experimental values (e.g., 97.5–99°C for analogous pyrazole-benzaldehyde derivatives) with literature data .

- Spectral Analysis :

Q. What are the solubility properties of this compound in common solvents?

While direct data for this compound is limited, analogous benzaldehyde derivatives (e.g., 4-hydroxybenzaldehyde) show:

- High solubility in ethanol, DMF, and DMSO.

- Limited solubility in water (e.g., 8.45 mg/mL at 25°C for 4-hydroxybenzaldehyde) .

- Experimental determination via saturation shake-flask methods is recommended for precise measurements .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

- Reaction Conditions : Use anhydrous solvents (e.g., absolute ethanol) and controlled reflux temperatures to minimize side reactions .

- Catalyst Screening : Test acidic (e.g., glacial acetic acid) vs. basic (e.g., K₂CO₃) conditions to enhance condensation efficiency .

- Workup Optimization : Employ reduced-pressure evaporation for solvent removal and fractional crystallization to isolate high-purity product .

- Yield Monitoring : Compare theoretical vs. experimental yields (e.g., 97% achieved in analogous syntheses) and adjust stoichiometry .

Q. How should discrepancies in spectroscopic data between theoretical predictions and experimental results be addressed?

- Computational Validation : Use DFT calculations (e.g., Gaussian software) to predict NMR/IR spectra and compare with experimental data .

- Isotopic Labeling : Introduce deuterated analogs to resolve overlapping signals in complex NMR spectra .

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., pyrazole ring orientation) via single-crystal analysis .

Q. What strategies are effective in designing derivatives of this compound for biological activity studies?

- Functional Group Modification :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.